molecular formula C20H20ClNO4 B2774303 N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2319877-35-3

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2774303
CAS No.: 2319877-35-3
M. Wt: 373.83
InChI Key: AUTGMARDTSUBMV-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide (CAS 2319877-35-3) is a specialized amide derivative engineered for exploratory research, particularly in medicinal and agrochemistry . Its molecular architecture incorporates a unique bifuran-ethyl backbone that enhances molecular rigidity, paired with a 4-chlorophenoxy group known to contribute to potential bioactivity . This structural combination, along with a sterically hindered amide linkage, is designed to confer selective binding properties, making it a candidate for investigating enzyme inhibition and targeted drug design . The 1,3,4-oxadiazole scaffold, related to this compound's pharmacophore, is recognized in research for its ability to interact with critical biological targets such as thymidylate synthase, HDAC, and topoisomerase II, which are relevant in antiproliferative studies . The presence of both aromatic and heterocyclic components provides a balanced profile for probing structure-activity relationships (SAR). With a molecular formula of C20H20ClNO4 and a molecular weight of 373.83 g/mol, it is offered to researchers for the development of novel therapeutic and agrochemical agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-20(2,26-15-9-7-14(21)8-10-15)19(23)22-13-16(17-5-3-11-24-17)18-6-4-12-25-18/h3-12,16H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGMARDTSUBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multiple steps:

    Formation of the Furan Rings: The initial step involves the synthesis of the furan rings, which can be achieved through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol reacts with an appropriate alkyl halide.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate compound with an amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity due to the presence of the furan rings and the chlorophenoxy group. These moieties are known to interact with biological targets, potentially leading to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The furan rings and chlorophenoxy group could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[2,2-bis(furan-2-yl)ethyl]-2-(4-bromophenoxy)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.

    N-[2,2-bis(furan-2-yl)ethyl]-2-(4-methylphenoxy)-2-methylpropanamide: Contains a methyl group instead of chlorine.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group, in particular, may enhance its ability to interact with specific biological targets compared to its analogs.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound has the following chemical formula and structure:

  • Molecular Formula : C18_{18}H16_{16}ClNO4_4
  • Molecular Weight : 345.8 g/mol
  • SMILES Notation : O=C(COc1ccc(Cl)cc1)NCC(c1ccco1)c1ccco1

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including enzyme inhibition and anti-cancer properties.

1. Enzyme Inhibition

One of the significant areas of research involves the compound's inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and inhibitors can serve as potential treatments for hyperpigmentation disorders.

Table 1: Tyrosinase Inhibition Data

CompoundIC50_{50} (µM)Mechanism of Action
Kojic Acid19.97Competitive inhibition
Compound 8 (related)0.0433Mixed inhibition
N-[2,2-bis(furan-2-yl)...]TBDTBD

The above data indicates that related compounds exhibit potent inhibition of tyrosinase, suggesting that this compound may also display similar activity.

2. Anticancer Properties

Studies have indicated that compounds with furan moieties often exhibit anticancer activities. For instance, derivatives of furan have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Activity
A study investigating compounds similar to this compound found that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Enzyme Binding : Molecular docking studies indicate potential binding sites on target enzymes.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake in cellular membranes, enhancing its bioavailability.

Q & A

Q. Q1: What are the optimal synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling the 2-(4-chlorophenoxy)-2-methylpropanoyl chloride with 2,2-bis(furan-2-yl)ethylamine under nucleophilic acyl substitution. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Catalysts : HATU or EDCI improves coupling efficiency for amide bond formation .
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., furan ring oxidation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Monitor via TLC (Rf ~0.5–0.7) .

Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm), chlorophenoxy aromatic protons (δ 7.2–7.6 ppm), and methyl groups (δ 1.4–1.6 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and quaternary carbons adjacent to chlorophenoxy groups .
  • Mass Spectrometry : ESI-MS ([M+H]+) should match theoretical molecular weight (e.g., C₂₁H₂₁ClNO₄: 410.8 g/mol) .
  • IR : Verify amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. Q3: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace chlorophenoxy with methoxyphenoxy) to assess impact on lipophilicity (logP) and membrane permeability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 or ion channels .
  • Biological Assays :
    • Measure IC₅₀ in enzyme inhibition assays (e.g., Pseudomonas aeruginosa efflux pumps) .
    • Compare with analogs lacking bis-furyl groups to evaluate the role of heterocyclic moieties in activity .

Q. Q4: How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal Assays : Validate enzyme inhibition results with cellular viability assays (e.g., MTT) or electrophysiology for ion channel targets .

Q. Q5: What methodologies are critical for investigating the compound’s mechanism of action in cardiac arrhythmia models?

Methodological Answer:

  • Patch Clamp Electrophysiology : Assess blockade of hERG potassium channels (linked to arrhythmia risk) .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in cardiomyocytes to evaluate effects on contractility .
  • In Vivo Models : Use Langendorff-perfused hearts to measure action potential duration (APD) prolongation .

Q. Q6: How can researchers address solubility challenges in in vivo studies?

Methodological Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

Q. Q7: What analytical approaches are recommended for detecting impurities or degradation products?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products .
  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidative (H₂O₂) conditions to identify labile sites .
  • Reference Standards : Compare with known impurities (e.g., chlorophenoxy hydrolysis products) .

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